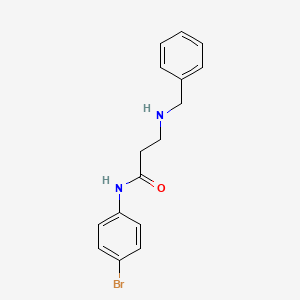![molecular formula C8H8N4O2 B8049203 Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-](/img/structure/B8049203.png)
Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido-pyrimidinones and pyridazinones are classes of heterocyclic compounds that contain adjacent nitrogen atoms . They have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido-pyrimidine and pyrimidino-oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido-pyrimidinone derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically involves a six-membered ring with nitrogen atoms at two adjacent positions . Pyridazinone is a derivative of pyridazine which contains nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido-pyrimidinones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents . For example, one synthesized compound, 5-Methyl-4-methylidene-2,7-diphenyl-4H-pyrimido-[4,5-d][1,3]oxazine, was reported to be a yellow solid with a melting point of 175–176°C .Mecanismo De Acción
- By binding to these receptors, Oprea1_166709 enhances sensory nerve health and corneal epithelial cell health .
- Oprea1_166709’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Direcciones Futuras
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . Future research will likely continue to explore the synthesis and potential applications of these and related compounds.
Propiedades
IUPAC Name |
4-amino-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2H,1H3,(H2,9,11)(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJPOULWYWWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NNC2=O)N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)



![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)

![[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-](/img/structure/B8049177.png)
![[2-amino-6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid](/img/structure/B8049191.png)
![2-(6-Chloropyridin-3-yl)-1h-benzo[d]imidazole phosphate](/img/structure/B8049194.png)

